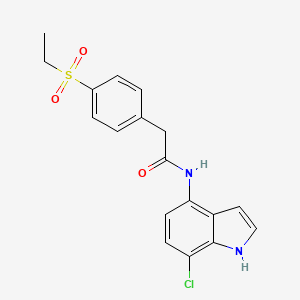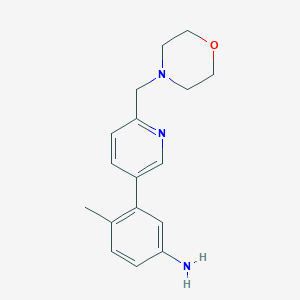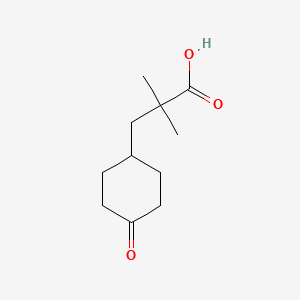
(2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H12N2O4. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two pyrrolidine rings, one of which is substituted with a carboxylate group and the other with a dioxopyrrolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with suitable reagents. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction, deformylative functionalization, and oxidation . The reaction conditions often involve specific oxidants and additives to achieve the desired selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of cost-effective reagents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of carbonyl groups to form alcohols.
Substitution: Electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones, alcohols, and various substituted pyrrolidine derivatives .
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential anticonvulsant and antinociceptive properties
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit central sodium and calcium currents, which are crucial for its anticonvulsant activity . Additionally, it may act as an antagonist to transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its antinociceptive effects .
Comparison with Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizine
- Prolinol
Comparison: Compared to these similar compounds, (2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate exhibits unique properties due to the presence of both dioxopyrrolidinyl and carboxylate groups.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c12-7-3-4-8(13)11(7)15-9(14)10-5-1-2-6-10/h1-6H2 |
InChI Key |
FMANRATYGKDJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)


![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)






